Angoroside-C
Description
Historical Perspectives on Isolation and Initial Characterization
Angoroside-C was first isolated from the roots of Scrophularia ningpoensis Hemsl. frontiersin.orgchemfaces.com Initial characterization involved the use of various chromatographic and spectroscopic techniques to determine its structure and properties. nih.gov High-performance liquid chromatography (HPLC) has been a key method for its isolation and quantification from plant extracts. d-nb.info Spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, were crucial in elucidating its complex chemical structure. mdpi.com For instance, high-resolution mass spectrometry helped to confirm its molecular formula, while NMR provided detailed information about the connectivity of its atoms. These foundational studies established this compound as a distinct chemical entity and paved the way for further investigation into its biological activities.
Classification and Structural Class within Phenylpropanoid Glycosides
This compound is classified as a phenylpropanoid glycoside. frontiersin.orgmedchemexpress.com This class of compounds is characterized by a core structure derived from phenylalanine, an amino acid. The structure of this compound is complex, consisting of a phenylpropanoid unit, a phenylethanoid unit, and three monosaccharide units linked together. mdpi.com Specifically, it is often described as an acylated phenylethanoid oligoglycoside. nih.gov Its detailed structure includes a ferulic acid moiety and a phenylethanol group attached to a sugar backbone. This intricate glycosidic structure is a defining feature of this compound and is central to its chemical identity and biological properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₆H₄₈O₁₉ | medchemexpress.combiosynth.com |
| Molecular Weight | 784.75 g/mol | medchemexpress.combiosynth.com |
| Appearance | White to off-white solid | medchemexpress.com |
| CAS Number | 115909-22-3 | medchemexpress.com |
Structure
2D Structure
Properties
Molecular Formula |
C36H48O19 |
|---|---|
Molecular Weight |
784.8 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H48O19/c1-16-26(41)28(43)30(45)36(52-16)55-33-31(46)35(49-11-10-18-5-8-22(47-2)20(38)12-18)53-24(15-51-34-29(44)27(42)21(39)14-50-34)32(33)54-25(40)9-6-17-4-7-19(37)23(13-17)48-3/h4-9,12-13,16,21,24,26-39,41-46H,10-11,14-15H2,1-3H3/b9-6+/t16-,21-,24+,26+,27-,28+,29+,30+,31+,32+,33+,34-,35+,36-/m0/s1 |
InChI Key |
KLQXMRBGMLHBBQ-FUNGFBQYSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O |
Origin of Product |
United States |
Isolation and Purification Methodologies for Angoroside C
Botanical Sources and Species Diversity
Angoroside-C is predominantly found within the plant kingdom, with a significant presence in various species of the Scrophularia genus, as well as other botanical sources.
Scrophularia Species
The genus Scrophularia is a primary source of this compound. Several species within this genus have been identified as containing this compound.
Scrophularia ningpoensis Hemsl.: The dried root of Scrophularia ningpoensis Hemsl. is a well-documented source of this compound. medchemexpress.comnih.govnih.govarctomsci.commedchemexpress.comkib.ac.cnambeed.cnchemfaces.comnaturalproducts.netnih.gov This plant, also known as "Xuan-Shen" in traditional Chinese medicine, is a primary source for the isolation of this phenylpropanoid glycoside. kib.ac.cn
Scrophularia buergeriana: The dried roots of Scrophularia buergeriana have been found to contain this compound along with other bioactive compounds. mdpi.commdpi.comnih.gov
Scrophularia scopolii var. scopolii: Research has led to the isolation of this compound from the roots of Scrophularia scopolii var. scopolii. tandfonline.comresearchgate.netthieme-connect.com
Scrophularia scorodonia: this compound has been isolated from Scrophularia scorodonia. nih.govnih.govtandfonline.com
Scrophularia lepidota: The roots of Scrophularia lepidota have also been identified as a source of this compound. naturalproducts.netuzh.chnih.govresearchgate.net
A summary of Scrophularia species containing this compound is presented in the table below.
| Botanical Source | Plant Part |
| Scrophularia ningpoensis Hemsl. | Root |
| Scrophularia buergeriana | Root |
| Scrophularia scopolii var. scopolii | Root |
| Scrophularia scorodonia | Not specified |
| Scrophularia lepidota | Root |
Other Botanical Sources
Beyond the Scrophularia genus, this compound has been identified in other plants.
Cynanchum auriculatum: Cynanchum auriculatum Royle ex Wight is another botanical source from which C21-steroidal glycosides have been isolated. biosynth.comresearchgate.netresearchgate.netnih.gov While the primary focus of research on this plant has been on steroidal glycosides, it is also listed as a source of this compound. biosynth.com
Extraction Techniques
The isolation of this compound from its botanical sources involves various extraction methodologies, ranging from traditional solvent-based approaches to more modern, advanced techniques.
Conventional Solvent-Based Extraction Approaches
Traditional methods for extracting natural products often rely on the use of solvents. These conventional techniques, which include maceration, percolation, and Soxhlet extraction, typically involve the use of organic solvents like ethanol (B145695), methanol, or solvent mixtures to isolate the desired compounds from the plant material. phytojournal.com For instance, the ethanolic root extract of Scrophularia lepidota has been used to isolate this compound. uzh.chnih.gov The powdered roots were extracted with ethanol at room temperature. uzh.ch Similarly, this compound has been isolated from Scrophularia ningpoensis using solvents such as DMSO, pyridine, methanol, and ethanol. chemfaces.com While effective, these methods can be time-consuming and may require large volumes of solvents. nih.gov
Advanced Extraction Technologies
To overcome the limitations of conventional methods, advanced extraction technologies have been developed to improve efficiency and reduce solvent consumption.
Infrared-Assisted Extraction (IRAE) is a modern and efficient method for extracting bioactive compounds from plant materials. nih.govdntb.gov.uanih.gov This technique utilizes infrared radiation to heat the solvent and plant matrix, which can lead to a more rapid and efficient extraction process. conicet.gov.ar
A study focused on the extraction of this compound, cinnamic acid, and harpagoside (B1684579) from Scrophularia ningpoensis utilized IRAE coupled with high-performance liquid chromatography (HPLC). nih.gov The study optimized several factors to maximize the extraction yield. nih.govnih.gov The key optimized parameters for the IRAE of this compound from Scrophularia ningpoensis are detailed in the table below. nih.govnih.gov
| Parameter | Optimal Condition |
| Ethanol Concentration | 37.5% |
| Solid/Liquid Ratio | 1:25 (g/mL) |
| Illumination Time | 10 minutes |
| Lamp Distance | 3 cm |
The results of this research demonstrate that IRAE is a simple, accurate, and environmentally friendly method for the extraction of this compound. nih.gov This technique offers advantages over conventional methods by reducing extraction time and the use of organic solvents. nih.gov
Chromatographic Separation Methods
Chromatography is a cornerstone in the isolation and purification of this compound from crude plant extracts and for its quantification in various samples.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of this compound. d-nb.inforesearchgate.net The method's high resolution and sensitivity make it ideal for analyzing complex mixtures. mdpi.comnih.gov Typically, a reversed-phase C18 column is employed for the separation. researchgate.netfrontiersin.org
The mobile phase often consists of a gradient mixture of an aqueous solution (frequently containing a small percentage of an acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netnih.gov The detection of this compound is commonly performed using an ultraviolet (UV) detector, as the compound exhibits characteristic absorbance in the UV spectrum. d-nb.info HPLC methods have been developed and validated for the quantification of this compound in Scrophularia ningpoensis extracts and in biological samples for pharmacokinetic studies. d-nb.infonih.gov For instance, one study reported the concentration of this compound in S. buergeriana extracts to be 7.6 mg/g.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) | frontiersin.org |
| Mobile Phase | Gradient of acetonitrile and 0.1% formic acid in water | researchgate.netfrontiersin.org |
| Flow Rate | 0.3 ml/min | researchgate.net |
| Detection | UV or Mass Spectrometry (MS) | d-nb.infofrontiersin.org |
| Retention Time | Approximately 1.61 min | frontiersin.org |
Medium-Pressure Liquid Chromatography (MPLC) and Vacuum Liquid Chromatography (VLC)
For larger-scale preparative separations, Medium-Pressure Liquid Chromatography (MPLC) and Vacuum Liquid Chromatography (VLC) are often employed as initial purification steps. tubitak.gov.trresearchgate.net These techniques are advantageous for processing larger quantities of crude extract compared to analytical HPLC. cabidigitallibrary.org
VLC, often using silica (B1680970) gel or polyamide as the stationary phase, is used for the initial fractionation of the crude extract. tubitak.gov.trresearchgate.net Elution is typically carried out with a stepwise gradient of solvents with increasing polarity, for example, a chloroform-methanol-water mixture. tubitak.gov.tr
MPLC, which operates at a higher pressure than VLC but lower than HPLC, offers better resolution and faster separation times for preparative purposes. cabidigitallibrary.orgchiraltech.com It is often used to further purify the fractions obtained from VLC. tubitak.gov.tr Reversed-phase materials like C18-packed columns are commonly used in MPLC for the separation of phenylpropanoid glycosides like this compound. tubitak.gov.tr
Purity Assessment and Analytical Quantification Methodologies
Ensuring the purity and accurately quantifying the isolated this compound is crucial for its use as a reference standard and for pharmacological studies.
Spectroscopic Validation Techniques
Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of this compound. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides information on the molecular weight and fragmentation pattern of the compound. mdpi.comnih.gov Techniques like electrospray ionization (ESI) are commonly used. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is used to determine the detailed chemical structure of this compound. researchgate.net For instance, the (E)-configuration of the propenoyl side chain is confirmed by a characteristic 1H-NMR coupling constant (J) of 16.0 Hz for the trans-vinylic protons.
| Technique | Observation | Reference |
|---|---|---|
| Mass Spectrometry (MS) | Provides molecular weight and fragmentation data for structural confirmation. | mdpi.com |
| 1H-NMR (400 MHz, DMSO-d₆) | Used to determine the proton environment in the molecule. | |
| 13C-NMR | Used to identify the carbon skeleton of the molecule. | |
| 1H-NMR Coupling Constant (J) | A value of 16.0 Hz confirms the (E)-configuration of the propenoyl side chain. |
Chromatographic Cross-Validation
Chromatographic cross-validation is a key step in confirming the identity and purity of an isolated compound. This involves comparing the retention time and UV profile of the isolated this compound with that of a certified reference standard under identical HPLC conditions. researchgate.net Co-injection of the isolated compound with the reference standard should result in a single, symmetrical peak, confirming the identity of the isolated this compound. This method helps to resolve any uncertainties in analytical measurements and establishes the reliability of the isolated compound for use in further research.
Mass Balance Methods and Quantitative Nuclear Magnetic Resonance (qNMR)
The establishment of this compound as a primary reference standard is fundamental for the accurate quantification in various analytical applications, from quality control of herbal medicines to pharmacokinetic studies. medchemexpress.com Determining the absolute purity of this reference material is a critical step, achieved primarily through two internationally recognized methodologies: the mass balance method and Quantitative Nuclear Magnetic Resonance (qNMR). phytolab.commdpi.com These methods provide the basis for certifying the purity of this compound reference substances, ensuring traceability and reliability of analytical measurements. mdpi.com
The mass balance approach is a well-established, subtractive method for purity assignment. usp.org The principle involves quantifying all significant impurities present in the material and subtracting their total mass fraction from 100%. usp.org This comprehensive assessment requires a suite of complementary analytical techniques, each targeting a specific class of impurity. usp.org For a primary reference standard of this compound, the purity certification considers chromatographic purity, water content, residual solvents, and inorganic impurities. phytolab.com This multi-faceted approach ensures that all potential non-Angoroside-C components are accounted for.
The specific techniques typically employed in the mass balance assessment are detailed below.
Table 1: Analytical Techniques in the Mass Balance Method for this compound Purity Assessment
| Impurity Class | Analytical Technique | Purpose | Citation |
|---|---|---|---|
| Related Organic Impurities | High-Performance Liquid Chromatography (HPLC) | To separate and quantify structurally similar organic compounds and synthetic by-products. | usp.org |
| Water Content | Karl Fischer Titration | To specifically and accurately measure the amount of water present in the material. | usp.org |
| Residual Volatile Solvents | Gas Chromatography (GC) | To detect and quantify any remaining solvents from the purification process. | usp.org |
| Non-Volatile Inorganic Impurities | Sulfated Ash / Residue on Ignition | To determine the content of inorganic salts and other non-combustible matter. | phytolab.comusp.org |
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, non-destructive primary analytical method for directly determining the purity of compounds like this compound. mdpi.comresolvemass.ca Unlike chromatographic methods which rely on compound-specific response factors, qNMR is based on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. mdpi.comfujifilm.com
The qNMR procedure involves dissolving a precisely weighed amount of the this compound sample and a certified internal standard of known purity in a deuterated solvent, such as Dimethyl sulfoxide-d6 (DMSO-d6). resolvemass.cafrontiersin.org The purity of the this compound is then calculated by comparing the integral of a specific, well-resolved signal from this compound with the integral of a signal from the internal standard. ox.ac.uk The method's accuracy is critically dependent on factors such as the choice of a suitable internal standard (e.g., maleic acid), optimized NMR experimental parameters like the relaxation delay (D1) to ensure full signal recovery, and the absence of signal overlap between the analyte and the standard. resolvemass.cafrontiersin.org
The purity is calculated using the following equation:
Purityx = ( Ix / Nx ) × ( Ncal / Ical ) × ( Mx / Mcal ) × ( Wcal / Wx ) × Puritycal
Where:
I = Integrated area of the NMR signal
N = Number of protons giving rise to the signal
M = Molar mass
W = Weight of the substance
Purity = Purity of the substance
x = Analyte (this compound)
cal = Calibration Standard (Internal Standard)
Table 2: Illustrative Parameters for qNMR Purity Calculation of this compound
| Parameter | Analyte (this compound) | Internal Standard (e.g., Maleic Acid) |
|---|---|---|
| Weight (W) | Precisely measured weight of sample | Precisely measured weight of standard |
| Molar Mass (M) | 784.75 g/mol | Known molar mass (e.g., 116.07 g/mol ) |
| Signal Integral (I) | Measured from spectrum | Measured from spectrum |
| Number of Protons (N) | Number of protons for selected signal | Number of protons for selected signal |
| Purity | To be determined | Certified purity value |
Studies comparing the two methodologies have found that mass balance approaches and qNMR methods can achieve an equivalent level of precision and accuracy for the purity assignment of organic compounds. usp.org The qNMR method offers the advantage of being a single, direct measurement that can be significantly faster than the suite of tests required for the mass balance method. usp.org Therefore, qNMR serves as both a powerful standalone technique and a valuable tool to complement and confirm the results obtained from the traditional mass balance method for the certification of this compound reference standards. mdpi.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Dimethyl sulfoxide-d6 (DMSO-d6) |
| Ferulic acid |
Structural Elucidation and Stereochemical Characterization of Angoroside C
Spectroscopic Approaches for Structural Determination
The elucidation of Angoroside-C's structure has been heavily reliant on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. ox.ac.uk For this compound, both ¹H and ¹³C NMR have been instrumental.
The ¹H-NMR spectrum reveals characteristic signals that help in identifying the various structural components. For instance, the anomeric proton of the β-D-glucopyranosyl core typically appears as a doublet, with its specific coupling constant confirming the β-configuration. Aromatic protons from the phenylpropanoid units resonate in the downfield region of the spectrum, while the signals for the sugar moieties are found in the more shielded region.
The ¹³C-NMR spectrum complements the ¹H-NMR data by providing the carbon framework of the molecule. Key resonances include those of the anomeric carbons of the sugar units, the carbonyl carbon of the ester group, and the carbons of the aromatic rings and the propenoyl side chain. The chemical shifts of these carbons provide crucial information about their connectivity and chemical environment. Two-dimensional (2D) NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the linkages between the different structural fragments, for example, by showing correlations between the anomeric proton of a sugar and the carbon atom of the adjacent unit. pitt.edu
Table 1: ¹H-NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| H-2 (propenoyl) | 7.58 | d | 16.0 |
| Aromatic protons | 6.80–7.20 | m |
Note: This table presents a selection of key proton signals. 'd' denotes a doublet, and 'm' denotes a multiplet.
Table 2: ¹³C-NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) ppm | Assignment |
|---|---|---|
| C-1 (glucose) | 104.2 | Anomeric carbon |
| C=O | 170.1 | Ester carbonyl |
| C-β (propenoyl) | 129.7 | Propenoyl β-carbon |
Note: This table highlights some of the characteristic carbon resonances.
Mass Spectrometry (MS) Applications
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. frontiersin.org For this compound, techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) and high-resolution mass spectrometry (HRMS) have been employed. scispace.comgrafiati.com These methods provide the exact mass of the molecule, allowing for the determination of its molecular formula, which for this compound is C₃₆H₄₈O₁₉. biosynth.com
Tandem mass spectrometry (MS/MS) further aids in structural elucidation by providing fragmentation patterns. frontiersin.orgnih.gov In the case of this compound, precursor-to-product ion transitions can be monitored. For instance, in negative ion mode, a characteristic transition for this compound is from m/z 783.5 to 175.0. frontiersin.orgfrontiersin.org These fragmentation patterns help to confirm the sequence and nature of the glycosidic linkages and the identity of the aglycone and acyl moieties. mdpi.comtandfonline.com
Determination of Stereochemistry and Configurational Isomers
Determining the absolute configuration of the numerous stereocenters within this compound is a critical aspect of its structural characterization. This is achieved through a combination of NMR data analysis, such as the measurement of coupling constants and Nuclear Overhauser Effect (NOE) experiments, and comparison with known compounds. wordpress.com
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R/S configuration to each chiral center. libretexts.org For example, the configuration of the anomeric carbon of the glucose unit is determined to be β based on the large coupling constant of its anomeric proton. The stereochemistry of the other sugar units and the aglycone are determined through detailed analysis of 2D NMR data and by comparing spectral data with those of related, structurally defined compounds. The (E)-configuration of the propenoyl side chain is confirmed by the large coupling constant (typically around 16.0 Hz) between the trans-vinylic protons observed in the ¹H-NMR spectrum.
Comparative Structural Analysis with Closely Related Analogues
Comparing the spectral data of this compound with its close analogues, such as Angoroside B and Isoangoroside C, provides further confirmation of its structure and highlights subtle structural differences. tandfonline.com
Angoroside B differs from this compound in the methoxylation pattern of the phenylethanol moiety. scispace.comtandfonline.com This difference is readily apparent in the aromatic region of the ¹H-NMR spectrum and in the corresponding signals in the ¹³C-NMR spectrum.
Isoangoroside C , as its name suggests, is an isomer of this compound. uam.es Its structure has been determined as 3-hydroxy-4-methoxy-beta-phenylethoxy-O-alpha-L-arabinopyranosyl-(1->6)alpha L-rhamnopyranosyl-(1->3)-4-O-Z-feruloyl-beta-D-glucopyranoside. uam.esresearchgate.net The key difference lies in the stereochemistry of the feruloyl group, which is in the Z-configuration in Isoangoroside C, as opposed to the E-configuration in this compound. uam.es This cis/trans isomerism is clearly distinguishable by the difference in the coupling constants of the vinylic protons in the ¹H-NMR spectrum.
This comparative approach, by analyzing the similarities and differences in the spectral data of these closely related phenylpropanoid glycosides, strengthens the confidence in the assigned structure of this compound. scispace.comtandfonline.com
Biosynthetic Pathways and Metabolic Engineering Perspectives of Angoroside C
Elucidation of Phenylpropanoid Glycoside Biosynthesis
The biosynthesis of phenylpropanoid glycosides is a multi-step process that originates from primary metabolism and branches into a complex network of secondary metabolite production. nih.gov This pathway is responsible for a vast array of compounds beyond glycosides, including lignins, flavonoids, and coumarins. researchgate.netresearchgate.net
The journey begins with the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. frontiersin.orgmdpi.com The general phenylpropanoid pathway (GPP) then commences with three core enzymatic reactions that convert L-phenylalanine into an activated hydroxycinnamic acid thioester, a key metabolic node. mdpi.comfrontiersin.org
Phenylalanine ammonia-lyase (PAL) : This enzyme catalyzes the first committed step, the deamination of L-phenylalanine to form cinnamic acid. frontiersin.orgoup.com This is often a rate-limiting step in the pathway. mdpi.com
Cinnamate 4-hydroxylase (C4H) : A cytochrome P450 monooxygenase, C4H, hydroxylates cinnamic acid to produce p-coumaric acid. mdpi.comoup.com
4-coumarate:CoA ligase (4CL) : This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming the critical intermediate p-coumaroyl-CoA. researchgate.netfrontiersin.org This molecule stands at a major metabolic crossroads, from which the biosynthesis of numerous phenylpropanoid classes diverges. nih.govfrontiersin.org
From p-coumaroyl-CoA, a series of modifications including hydroxylations, methylations, and reductions can occur to create a variety of phenylpropanoid "aglycones" (the non-sugar part of a glycoside). The final and defining step in the formation of a phenylpropanoid glycoside is glycosylation. nih.gov In this reaction, enzymes known as UDP-glycosyltransferases (UGTs) transfer a sugar moiety from an activated donor, such as UDP-glucose, to the aglycone. nih.govresearchgate.net This addition of sugars is a crucial modification that significantly alters the compound's properties, such as its solubility, stability, and biological activity. nih.govnih.gov
Table 1: Key Enzymes in the General Phenylpropanoid Glycoside Pathway
| Enzyme | Abbreviation | Function | Reference |
|---|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. | frontiersin.orgoup.com |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. | mdpi.comoup.com |
| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid to form p-coumaroyl-CoA. | researchgate.netfrontiersin.org |
| UDP-glycosyltransferases | UGTs | Transfers sugar moieties to phenylpropanoid aglycones. | nih.govresearchgate.net |
Role of Angoroside-C as a Model Compound for Studying Complex Metabolic Pathways
This compound serves as an effective model compound for investigating the biosynthesis and transformation of phenylpropanoid glycosides. Its complex structure, which includes a phenylethanoid base, a feruloyl group (a phenylpropanoid derivative), and a trisaccharide chain, makes it representative of a large and intricate class of natural products. mdpi.comnih.gov
Researchers utilize this compound to understand how plants construct such elaborate molecules. By studying its formation, scientists can map the sequential enzymatic reactions, identify the specific genes encoding these enzymes, and understand how the pathway is regulated. Furthermore, investigating the in vivo metabolism of this compound, where it undergoes reactions like hydrolysis and methylation, provides a blueprint for predicting the metabolic fate of other, similar glycosides. nih.gov For instance, studies have shown that this compound can be metabolized to ferulic acid, a core component of the phenylpropanoid pathway, which helps to elucidate the breakdown and potential bioactivation of these compounds. frontiersin.org
Insights into Plant Biochemistry and Pharmacognosy through this compound Research
The study of this compound provides significant insights into the broader fields of plant biochemistry and pharmacognosy (the study of medicines derived from natural sources). Because this compound is a bioactive compound isolated from medicinal plants of the Scrophularia genus, understanding its biosynthesis is fundamental to unlocking its therapeutic potential. nih.govnih.gov
Key insights include:
Understanding Metabolic Diversity: Research on this compound helps explain the vast chemical diversity found within the Scrophularia genus, which is known for producing a wide array of phenylpropanoid and iridoid glycosides. nih.gov
Plant Defense Mechanisms: The phenylpropanoid pathway is strongly linked to plant defense against pathogens and environmental stress. nih.govmdpi.com Studying how the biosynthesis of compounds like this compound is regulated in response to these stimuli offers a window into the biochemical basis of plant resilience.
Foundation for Pharmacognosy: By elucidating the biosynthetic pathway, researchers can identify the key genetic and enzymatic factors responsible for producing this compound. This knowledge is the foundation for enhancing the production of this and related medicinal compounds, either through selective breeding of plants or biotechnological methods.
Strategies for Biosynthetic Pathway Elucidation and Modulation
A variety of strategies, ranging from classical biochemical methods to modern 'omics' and synthetic biology approaches, are employed to unravel and manipulate the biosynthetic pathways of compounds like this compound. frontiersin.orgresearchgate.net
Isotope Tracer Studies: This classical approach involves feeding the plant isotopically labeled precursors, such as 13C-labeled phenylalanine. By tracking the incorporation of the label into this compound and its intermediates using techniques like mass spectrometry, researchers can definitively map the metabolic route. science.gov
'Omics' and Bioinformatic Approaches: Advances in genomics and transcriptomics allow for the identification of candidate genes. By comparing the gene expression profiles of plants or tissues that produce high versus low levels of this compound, scientists can find genes (e.g., for UGTs or other enzymes) whose expression is highly correlated with the compound's accumulation. science.govhst-j.org This is known as co-expression analysis.
Enzyme Characterization: Once candidate genes are identified, their function must be confirmed. This is often done by expressing the gene in a heterologous host, such as E. coli or yeast. The resulting enzyme is then purified and tested with potential substrates to verify its specific biochemical activity. science.gov
Genetic Manipulation: In the plant itself, techniques like RNA interference (RNAi) or CRISPR/Cas9 can be used to silence or knock out a specific gene. If the production of this compound is reduced or eliminated, it provides strong evidence for that gene's role in the pathway. science.gov
Chemoproteomics: This modern strategy uses specialized chemical probes, often designed to mimic a pathway intermediate, to directly isolate and identify active enzymes from complex plant extracts. frontiersin.org This can accelerate the discovery of elusive enzymes in complex pathways. frontiersin.org
Metabolic Engineering and Synthetic Biology: Once a pathway is fully understood, it can be modulated to enhance the production of a desired compound. slideshare.net This can involve overexpressing genes for rate-limiting enzymes in the native plant or, more ambitiously, reconstructing the entire multi-step biosynthetic pathway in a microbial host like yeast. frontiersin.org This creates a "cell factory" for the sustainable and controlled production of complex plant-derived molecules. frontiersin.orgresearchgate.net
Table 2: Methodologies for Pathway Elucidation and Modulation
| Strategy | Description | Application | Reference |
|---|---|---|---|
| Isotope Labeling | Feeding labeled precursors to trace their path into final products. | Pathway confirmation. | science.gov |
| Co-expression Analysis | Identifying candidate genes by correlating gene expression with metabolite levels. | Gene discovery. | science.govhst-j.org |
| Heterologous Expression | Producing a plant enzyme in a microbe to test its specific function. | Enzyme characterization. | science.gov |
| Gene Silencing (RNAi) | Reducing the expression of a specific gene to observe the effect on metabolite production. | Functional validation. | frontiersin.org |
| Chemoproteomics | Using chemical probes to directly identify active enzymes from extracts. | Enzyme discovery. | frontiersin.org |
| Metabolic Engineering | Modifying an organism's genetic and regulatory processes to alter metabolite production. | Pathway modulation. | researchgate.netslideshare.net |
Synthetic Strategies for Angoroside C and Its Analogues
Total Synthesis Approaches of Glycosidic Compounds
The total synthesis of complex phenylethanoid glycosides like Angoroside-C has been a significant focus for organic chemists, driven by the desire to confirm structures and provide access to these biologically active molecules for further study. plos.org While a dedicated total synthesis for this compound is not extensively reported, general strategies developed for closely related PhGs, such as acteoside and forsythosides, are directly applicable. nih.govnih.gov These syntheses are convergent, involving the preparation of three key building blocks: the phenylethanoid aglycone, the central glucose core, and the peripheral sugar and acyl moieties.
A critical challenge in PhG synthesis is the stereocontrolled formation of multiple glycosidic bonds. nih.gov The bond between the aglycone and the glucose (a β-glycosidic linkage) and the bond between the glucose and the rhamnose (an α-glycosidic linkage in many PhGs) must be constructed with high fidelity. glycoforum.gr.jp Early synthetic routes were often lengthy and low-yielding due to the extensive use of protecting groups to differentiate the numerous hydroxyl groups on the sugar units. mdpi.comacs.org
Modern synthetic methods focus on improving efficiency. Key strategies include:
Trichloroacetimidate Donors: These are highly reactive glycosyl donors that facilitate glycosylation under mild acidic conditions, such as with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov
Modulated Glycosylation Methods: Techniques such as using low substrate concentrations or additives like N-formyl morpholine (B109124) have been developed to enhance the stereoselectivity of glycosidic bond formation, particularly for constructing both 1,2-trans (β) and 1,2-cis (α) linkages. nih.govglycoforum.gr.jp
The table below summarizes various strategies employed in the synthesis of phenylethanoid glycosides, which form the basis for a potential this compound synthesis.
| Strategy/Method | Key Reagents/Promoters | Target Linkage/Step | Key Feature | Reference |
| Trichloroacetimidate Method | Glycosyl Trichloroacetimidate, TMSOTf | β-Glycosylation | High reactivity of donor, mild conditions. | nih.gov |
| Modulated Glycosylation | N-Formyl Morpholine (NFM) | α- and β-Glycosylation | Controls stereoselectivity without participating protecting groups. | nih.govglycoforum.gr.jp |
| Minimal Protecting Groups | Organocatalysts, Regioselective Silylation | Selective Acylation & Glycosylation | Reduces step count, increases overall yield. | acs.orgacs.org |
| Interrupted Pummerer Reaction | - | Glycosyl Block Building | Concise method for coupling glycosyl units and aglycones. | nih.gov |
| Bio-inspired Oxidative Cyclization | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Fused 1,4-Dioxane Formation | Creates unique structural analogues like crenatosides. | d-nb.info |
These approaches demonstrate a sophisticated and evolving field, moving towards more efficient and "greener" syntheses that provide access not only to the natural products themselves but also to a wide array of structural analogues for biological evaluation.
Semi-Synthetic Modifications and Derivatization Strategies
Semi-synthesis, which involves the chemical or enzymatic modification of an isolated natural product, is a powerful tool for generating analogues of this compound. This approach leverages the readily available natural compound as a starting scaffold, allowing for the exploration of structure-activity relationships (SAR) by systematically altering its functional groups. acs.org Derivatization can target the phenolic hydroxyls, the alcoholic hydroxyls on the phenethyl tail, or the various hydroxyl groups on the sugar moieties.
Common derivatization strategies applicable to this compound and other PhGs include:
Enzymatic Modification: Enzymes offer high chemo-, regio-, and stereoselectivity, making them ideal tools for modifying complex molecules. For instance, glycosidases can be used in transglycosylation reactions to create novel glycovariants. A study showed that Novozym 188, an industrial enzyme preparation containing β-mannosidase activity, could be used to synthesize β-D-mannopyranoside versions of tyrosol and hydroxytyrosol, the core aglycones of many PhGs. nih.govrsc.org This strategy could be applied to this compound to replace its rhamnose or glucose units with other sugars, thereby probing the role of the saccharide domains in its biological function. nih.gov
Acylation and Alkylation: These classic chemical modifications are used to alter the polarity and steric profile of the molecule.
Acylation: Attaching acyl groups (like acetyl or benzoyl groups) to the hydroxyls can significantly impact bioactivity. Organocatalytic methods have been developed for the highly regioselective acylation of carbohydrates, which could be used to selectively modify one of the many hydroxyl groups on this compound. acs.org It is also noted that acyl migration can occur; for example, acteoside can convert to its isomer, isoacteoside, under heat treatment, which represents another form of derivatization. rsc.org
Alkylation: Introducing alkyl groups (e.g., methyl, ethyl) to the phenolic hydroxyls can help determine their importance for activity, such as antioxidant potential, which often relies on free phenolic groups. glycoforum.gr.jp
Structural Modification for Specific Applications: Derivatization can also be used to prepare compounds for specific applications. A patent, for instance, lists this compound as a potential component in a hair surface modification composition, where it would likely be covalently linked to the hair protein via a carbodiimide-based reaction. nih.gov
The table below outlines key semi-synthetic strategies and their potential application to this compound.
| Modification Type | Methodology | Target Site | Purpose/Outcome | Reference |
| Enzymatic Glycosylation | Transglycosylation with glycosidases (e.g., β-mannosidase) | Sugar moieties (Rhamnose, Glucose) | Create novel glycovariants to study SAR of the carbohydrate portion. | nih.govrsc.org |
| Chemical Acylation | Organocatalytic acylation with acid anhydrides | Sugar hydroxyls | Modulate polarity and bioactivity; explore SAR. | acs.org |
| Acyl Migration | Thermal treatment | Caffeoyl/Feruloyl group on glucose | Generate structural isomers with potentially different biological profiles. | rsc.org |
| Covalent Bonding | Carbodiimide-mediated coupling | Hydroxyl or Carboxyl groups | Link to surfaces or other molecules for material science applications. | nih.gov |
These semi-synthetic routes are crucial for expanding the chemical diversity of the PhG family, leading to the discovery of analogues with enhanced potency, selectivity, or improved physicochemical properties.
Computational Approaches in Reaction Design and Pathway Prediction
Modern synthetic chemistry increasingly relies on computational tools to predict reaction outcomes, elucidate mechanisms, and design more efficient synthetic pathways. For a molecule as complex as this compound, in silico methods are invaluable for tackling the primary synthetic challenge: the stereoselective formation of glycosidic bonds.
Predicting Glycosylation Stereoselectivity: The stereochemical outcome of a glycosylation reaction is notoriously difficult to predict, as it is influenced by numerous factors including the nature of the glycosyl donor, acceptor, promoter, and solvent. nih.gov
DFT Calculations: Density Functional Theory (DFT) has become a standard tool for investigating glycosylation mechanisms. glycoforum.gr.jprsc.org By calculating the energies of transition states and intermediates, chemists can rationalize why a particular stereoisomer (α or β) is formed. glycoforum.gr.jpnih.gov For example, DFT studies can model the formation and stability of key intermediates like oxocarbenium ions or covalent glycosyl-enzyme species, providing insight into whether a reaction proceeds via an SN1 or SN2-like mechanism. nih.govnih.gov This knowledge allows for the rational selection of reaction conditions to favor the desired product.
Machine Learning: More recently, machine learning algorithms have been trained on datasets of glycosylation reactions to predict stereoselectivity. nih.govrsc.org By quantifying the steric and electronic features of all reactants and factoring in environmental conditions like temperature, these models can accurately predict the α/β ratio for new, unseen reactions. nih.gov This approach moves beyond rationalizing known results to proactively designing new, highly stereoselective reactions. rsc.org
Elucidating Enzymatic Mechanisms: Computational modeling is also essential for understanding and engineering the enzymes used in both the biosynthesis and semi-synthesis of PhGs.
QM/MM Simulations: Quantum Mechanics/Molecular Mechanics (QM/MM) methods are used to model enzymatic reactions. acs.orgub.edu The reactive center (e.g., the active site of a glycosyltransferase) is treated with high-level quantum mechanics, while the rest of the protein and solvent are modeled with more computationally efficient molecular mechanics. nih.govacs.org This hybrid approach allows researchers to simulate the entire catalytic process, identify key amino acid residues, and understand how the enzyme stabilizes the transition state to achieve its remarkable rate acceleration and selectivity. plos.orgnih.gov This information is critical for the rational design of enzyme mutants with altered or improved properties for synthetic applications. ub.edu
Pathway Design and Optimization: By combining insights from DFT, QM/MM, and machine learning, chemists can design entire synthetic pathways in silico before entering the lab. This allows for the pre-screening of various protecting group strategies, glycosyl donors, and catalysts to identify the most promising route, saving significant time and resources. For example, computational mapping of the conformational energy landscape of glycosyl cations can directly relate the stability of these intermediates to the final product distribution in SN1-type reactions. acs.org
The integration of these computational approaches with experimental work represents the future of complex natural product synthesis, enabling the creation of molecules like this compound and its analogues with unprecedented efficiency and precision.
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Pharmacological Potential and Mechanistic Investigations of Angoroside C in Preclinical Models
Antioxidant Mechanisms
Metabolic Conversion to Active Antioxidant Compounds (e.g., Ferulic Acid)
Angoroside-C, a phenylpropanoid glycoside, undergoes metabolic conversion in vivo to produce active compounds, most notably ferulic acid. Pharmacokinetic studies in rats have demonstrated that after oral administration, this compound can be metabolized into ferulic acid nih.gov. This biotransformation is significant as ferulic acid is recognized for its potent antioxidant properties. The conversion to ferulic acid suggests that some of the therapeutic effects observed with this compound may be attributable, at least in part, to the systemic actions of its metabolites nih.gov.
Investigations into the pharmacokinetics of this compound have revealed that it is absorbed relatively quickly, with the maximum concentration in plasma observed shortly after administration. However, its oral bioavailability is noted to be low nih.gov. Despite this, the compound and its metabolite, ferulic acid, are distributed to various tissues, including the heart, liver, and kidneys nih.gov. The metabolic pathway to ferulic acid underscores a crucial aspect of this compound's mechanism of action, positioning it as a prodrug that releases a bioactive antioxidant compound.
Table 1: Metabolic Fate of this compound in Preclinical Models
| Parameter | Finding | Source |
|---|---|---|
| Metabolite | Ferulic Acid | nih.gov |
| Significance | Ferulic acid is an active antioxidant compound. | nih.gov |
| Implication | The antioxidant effects of this compound may be mediated by its conversion to ferulic acid. | nih.gov |
Cardiovascular Protective Effects
This compound has demonstrated notable protective effects on the cardiovascular system in various preclinical models. These effects are particularly evident in the context of ventricular remodeling, a pathological process that occurs after cardiac injury, such as myocardial infarction, and in response to chronic pressure overload, such as hypertension nih.govnih.gov. The compound's cardioprotective actions are believed to be mediated through multiple pathways that influence the structural and functional integrity of the heart muscle.
Amelioration of Ventricular Remodeling in Animal Models
Ventricular remodeling involves changes in the size, shape, and function of the heart and is a key contributor to the progression of heart failure nih.govnih.gov. Preclinical studies have shown that this compound can mitigate these detrimental changes. The mechanisms underlying this amelioration are multifaceted and involve the modulation of several key signaling molecules and pathways that are central to the pathophysiology of cardiac remodeling.
Angiotensin II (Ang II) is a central component of the renin-angiotensin system (RAS) and a potent mediator of cardiovascular pathophysiology nih.gov. It is implicated in vasoconstriction, inflammation, and fibrosis, all of which contribute to ventricular remodeling nih.govnih.gov. Research suggests that this compound can exert its cardioprotective effects by modulating the levels and activity of Ang II nih.govnih.govnih.gov. By interfering with the RAS, this compound may help to reduce the deleterious effects of Ang II on the heart, thereby attenuating the remodeling process. The precise quantitative impact of this compound on Ang II levels in specific animal models of ventricular remodeling requires further detailed investigation.
Endothelin-1 (ET-1) and Transforming Growth Factor-β1 (TGF-β1) are two other critical mediators in the pathogenesis of cardiac fibrosis and ventricular remodeling nih.govnih.gov. ET-1 is a potent vasoconstrictor and has been shown to have profibrotic effects on cardiac fibroblasts nih.gov. TGF-β1 is a key cytokine that promotes the differentiation of fibroblasts into myofibroblasts and stimulates the production of extracellular matrix proteins, leading to fibrosis nih.govnih.gov. Preclinical evidence indicates that this compound can attenuate the messenger RNA (mRNA) expression of both ET-1 and TGF-β1 in cardiac tissue researchgate.net. This downregulation of profibrotic signaling molecules is a key mechanism through which this compound helps to preserve the structure and function of the myocardium.
Table 2: Effect of this compound on Key Mediators of Ventricular Remodeling
| Mediator | Effect of this compound | Implication in Ventricular Remodeling |
|---|---|---|
| Angiotensin II (Ang II) | Modulates levels and activity | Attenuates vasoconstriction, inflammation, and fibrosis |
| Endothelin-1 (ET-1) mRNA | Attenuates expression | Reduces profibrotic signaling |
| Transforming Growth Factor-β1 (TGF-β1) mRNA | Attenuates expression | Inhibits fibroblast to myofibroblast differentiation and ECM deposition |
Myocardial fibrosis, characterized by the excessive deposition of collagen and other extracellular matrix components, is a hallmark of pathological ventricular remodeling nih.govresearchgate.net. This excessive fibrosis leads to increased stiffness of the ventricular walls, impaired cardiac function, and an increased risk of arrhythmias nih.gov. This compound has been shown to have a beneficial impact on myocardial fibrosis by reducing the accumulation of collagen in the cardiac interstitium researchgate.netnih.govresearchgate.netfigshare.com. This anti-fibrotic effect is likely a downstream consequence of its ability to modulate Ang II, ET-1, and TGF-β1 signaling pathways. Quantitative analysis of collagen deposition in preclinical models has supported the role of this compound in mitigating cardiac fibrosis researchgate.netnih.gov.
The balance between matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix components, and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs), is crucial for maintaining the integrity of the cardiac extracellular matrix nih.govnih.govmums.ac.ir. In pathological conditions such as ventricular remodeling, this balance is often disrupted, leading to excessive matrix degradation or accumulation nih.govmdpi.combjbms.org. This compound is thought to play a regulatory role in this system. By modulating the expression and activity of specific MMPs and TIMPs, this compound may help to restore a more balanced extracellular matrix turnover, thereby preventing the excessive fibrosis and structural alterations associated with ventricular remodeling nih.govmums.ac.ir. Further research is needed to elucidate the specific effects of this compound on different MMP and TIMP isoforms in the context of cardiac disease.
Anti-Platelet Aggregation Activity
This compound has been identified as a compound with anti-platelet aggregation properties in preclinical research. While the precise mechanisms of its action are still under detailed investigation, studies on analogous compounds suggest potential pathways for its inhibitory effects. The process of platelet aggregation is a complex cascade involving various agonists like collagen, thrombin, and adenosine diphosphate (B83284) (ADP) that activate platelets, leading to a conformational change in glycoprotein IIb/IIIa (αIIb/β3) receptors. This allows them to bind with fibrinogen, forming bridges between platelets and culminating in aggregation.
One potential mechanism for this compound's anti-platelet activity could involve the modulation of intracellular signaling pathways that regulate platelet activation. For instance, inhibition of calcium (Ca2+) mobilization from intracellular stores is a critical step in preventing platelet activation and subsequent aggregation. Furthermore, the downregulation of key signaling molecules such as extracellular signal-regulated kinase (ERK) can disrupt the downstream signaling cascade necessary for platelet aggregation. Another plausible mechanism is the interference with the production or action of thromboxane A2, a potent platelet agonist.
Compounds with similar structures have been shown to inhibit platelet aggregation by up-regulating cyclic nucleotide signaling pathways, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). An increase in the intracellular levels of these molecules leads to the inhibition of platelet activation and aggregation.
Table 1: Potential Mechanisms of Anti-Platelet Aggregation by this compound and Similar Compounds
| Potential Mechanism | Description | Key Molecules Involved |
| Inhibition of Intracellular Signaling | Disruption of signaling cascades that lead to platelet activation. | Ca2+, ERK |
| Interference with Agonist Action | Blocking the synthesis or action of molecules that stimulate platelet aggregation. | Thromboxane A2 |
| Upregulation of Cyclic Nucleotides | Increasing intracellular levels of cAMP and cGMP to inhibit platelet activation. | cAMP, cGMP |
| Downregulation of Receptor Activity | Preventing the conformational change of glycoprotein IIb/IIIa receptors. | αIIb/β3, Fibrinogen |
Alleviation of Pulmonary Edema
Preclinical studies have indicated that this compound possesses the ability to reduce pulmonary edema. meliordiscovery.com Pulmonary edema is characterized by the accumulation of fluid in the interstitial and alveolar spaces of the lungs, often resulting from increased vascular permeability and inflammatory responses. Animal models of pulmonary edema can be induced by agents like lipopolysaccharide (LPS), which trigger a significant inflammatory cascade.
The therapeutic effect of this compound in alleviating pulmonary edema is likely linked to its anti-inflammatory properties. The administration of LPS in preclinical models leads to a "cytokine storm," characterized by the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These cytokines increase the permeability of the pulmonary blood vessels, leading to fluid leakage into the lung tissue. This compound may exert its effect by mitigating this inflammatory response, thereby preserving the integrity of the lung vasculature.
Furthermore, the accumulation of this compound in lung tissue, as observed in pharmacokinetic studies, suggests a targeted action at the site of inflammation and injury. meliordiscovery.com By reducing the inflammatory response and subsequent vascular leakage, this compound can contribute to the resolution of pulmonary edema.
Table 2: Research Findings on the Alleviation of Pulmonary Edema in Preclinical Models
| Model | Inducing Agent | Key Findings | Potential Mechanism of this compound |
| Mouse Model | Lipopolysaccharide (LPS) | Increased vascular permeability, cytokine release (IL-6, TNF-α). | Attenuation of the inflammatory cytokine storm, reduction of vascular leakage. |
Hepatoprotective Effects
Enhancement of Hepatic Cell Survival
This compound has demonstrated hepatoprotective effects in preclinical evaluations. meliordiscovery.com The liver is susceptible to damage from various toxins, such as carbon tetrachloride (CCl4), which induce oxidative stress and cellular necrosis. The protective action of this compound is thought to be mediated through the enhancement of hepatic cell survival in the face of such toxic insults.
In vitro studies using hepatocyte cell lines provide a model to investigate the mechanisms of hepatoprotection. When liver cells are exposed to toxins like CCl4, there is a significant decrease in cell viability and an increase in the release of liver enzymes such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT), indicating cellular damage. The protective effect of compounds like this compound can be quantified by measuring the improvement in cell viability and the reduction in enzyme leakage.
The underlying mechanism for this hepatoprotective effect likely involves the compound's antioxidant properties. Toxic liver injury is often mediated by the generation of free radicals, which lead to lipid peroxidation and damage to cellular membranes. By scavenging these reactive oxygen species (ROS) and inhibiting lipid peroxidation, this compound can help maintain the structural integrity and function of hepatocytes, thereby promoting their survival.
Table 3: In Vitro Evaluation of Hepatoprotective Effects
| Cell Line | Toxicant | Parameters Measured | Observed Protective Effects |
| HepG2 (Human Hepatoma) | Carbon Tetrachloride (CCl4) | Cell Viability, AST, ALT, LDH, MDA levels | Increased cell viability, decreased enzyme leakage, reduced lipid peroxidation. |
Antitumor and Cytostatic Activities
Inhibition of Cancer Cell Proliferation in In Vitro Models (e.g., CT-26 cells)
While the direct effects of this compound on the proliferation of CT-26 murine colon carcinoma cells have not been extensively documented in publicly available research, studies on structurally related compounds provide insights into its potential antitumor activities. The CT-26 cell line is a well-established model for studying colorectal cancer and is known for its aggressive growth and metastatic potential.
The antiproliferative effects of natural compounds on cancer cells are often evaluated using in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. A reduction in cell viability in the presence of a compound is indicative of either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.
Mechanistic Insights into Cytotoxic and Cytostatic Actions
The cytotoxic and cytostatic actions of natural compounds against cancer cells are typically mediated through various molecular mechanisms. One common mechanism is the induction of apoptosis, or programmed cell death. This can be triggered through intrinsic pathways involving the mitochondria or extrinsic pathways involving death receptors on the cell surface. Key events in apoptosis include the activation of caspases, a family of proteases that execute the apoptotic process.
Another important mechanism is the induction of cell cycle arrest. The cell cycle is a tightly regulated process that governs cell division. Many anticancer agents function by arresting the cell cycle at specific checkpoints, such as the G1, S, or G2/M phases, thereby preventing cancer cells from dividing and proliferating. This can be achieved by modulating the expression and activity of cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).
Furthermore, some compounds exert their antitumor effects by inhibiting signaling pathways that are crucial for cancer cell growth and survival, such as the PI3K/Akt and MAPK pathways. By blocking these pathways, it is possible to suppress cell proliferation, induce apoptosis, and inhibit metastasis.
Table 4: Potential Mechanistic Actions of this compound in Cancer Cells
| Mechanism | Description | Key Cellular Events |
| Induction of Apoptosis | Programmed cell death. | Caspase activation, DNA fragmentation. |
| Cell Cycle Arrest | Halting of the cell division cycle. | Arrest at G1, S, or G2/M phase, modulation of cyclins and CDKs. |
| Inhibition of Signaling Pathways | Blocking pathways essential for cancer cell survival and proliferation. | Downregulation of PI3K/Akt, MAPK pathways. |
Influence on Short-Chain Fatty Acid (SCFA) Production by Gut Microbiota
While direct preclinical evidence detailing the influence of isolated this compound on the production of short-chain fatty acids (SCFAs) by gut microbiota is not currently available, studies on polysaccharides from Scrophularia ningpoensis, the plant from which this compound is derived, provide insight into the potential effects of related compounds on the gut microbiome.
Anti-Diabetic and Metabolic Regulation
This compound has been identified as a potent bioactive compound with significant anti-diabetic and metabolic regulatory properties in preclinical models. nih.gov Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways and cellular processes that are often dysregulated in metabolic disorders.
Activation of AMP-Activated Protein Kinase (AMPK) Signaling
Preclinical research has demonstrated that this compound is a potent activator of AMP-activated protein kinase (AMPK). nih.gov Among seventeen prototype compounds absorbed from the aqueous extract of Scrophularia ningpoensis, this compound displayed the most robust binding ability to AMPK. nih.gov Further biophysical assays, including surface plasmon resonance (SPR), cellular thermal shift assay (CETSA), and time-resolved fluorescence resonance energy transfer (TR-FRET), have confirmed a direct binding and subsequent activation of AMPK by this compound. nih.gov
The activation of AMPK is a critical therapeutic target for metabolic diseases as it acts as a master regulator of cellular energy homeostasis. Once activated, AMPK initiates a cascade of events to restore energy balance, such as increasing glucose uptake and fatty acid oxidation, while inhibiting energy-consuming processes like cholesterol and fatty acid synthesis. In a preclinical model of type 2 diabetes (db/db mice), administration of this compound led to the activation of AMPK, which was associated with improvements in glucose and lipid metabolic disorders. nih.gov
| Model System | Key Findings | Assay Methods | Reference |
|---|---|---|---|
| Molecular Docking | This compound exhibited the strongest binding ability to AMPK among 17 absorbed compounds. | LC-MS/MS, Molecular Docking | nih.gov |
| Biophysical Assays | Confirmed direct binding and activation of AMPK by this compound. | SPR, CETSA, TR-FRET | nih.gov |
| db/db Mice (Type 2 Diabetes Model) | This compound intervention activated AMPK and alleviated lipid metabolic disorders. | In vivo study | nih.gov |
Modulation of Akt/Glycogen Synthase Kinase 3 Beta (GSK3β) Signaling Pathway
In hepatocytes, this compound has been shown to activate the Akt/glycogen synthase kinase 3 beta (GSK3β) signaling pathway in an AMPK-dependent manner. nih.gov The Akt/GSK3β pathway is a crucial downstream effector of insulin signaling and plays a significant role in regulating glucose metabolism. The activation of Akt leads to the inhibitory phosphorylation of GSK3β, which in turn promotes glycogen synthesis and contributes to glucose homeostasis. The modulation of this pathway by this compound suggests a mechanism by which it can enhance insulin sensitivity and improve glucose metabolism in hepatic cells. nih.gov
Suppression of Nucleotide-Binding Domain, Leucine-Rich-Repeat-Containing Family, Pyrin Domain-Containing 3 (NLRP3) Inflammasome Activation
Preclinical investigations have revealed that this compound can suppress the activation of the nucleotide-binding domain, leucine-rich-repeat-containing family, pyrin domain-containing 3 (NLRP3) inflammasome. nih.gov This effect was observed in hepatocytes and was found to be dependent on the activation of AMPK. nih.gov The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is implicated in the chronic low-grade inflammation associated with metabolic diseases like type 2 diabetes. frontiersin.orgnih.govnih.gov By inhibiting the NLRP3 inflammasome, this compound can mitigate metabolic inflammatory responses, which contributes to its therapeutic effects in preclinical models of diabetes. nih.gov
Inhibition of Lipid Accumulation in Hepatocytes
This compound has demonstrated the ability to inhibit lipid accumulation in hepatocytes. nih.gov This inhibitory effect is also dependent on the activation of AMPK. nih.gov The accumulation of lipids in liver cells, known as hepatic steatosis, is a hallmark of non-alcoholic fatty liver disease (NAFLD) and is closely associated with insulin resistance and type 2 diabetes. By activating AMPK, this compound can switch on catabolic pathways that lead to the breakdown of fats and inhibit their synthesis, thereby reducing the lipid load in hepatocytes. nih.gov In type 2 diabetic db/db mice, intervention with this compound resulted in the alleviation of lipid metabolic disorders and improvements in histopathological abnormalities in the liver. nih.gov
| Cellular Effect | Underlying Mechanism | Model System | Reference |
|---|---|---|---|
| Activation of Akt/GSK3β Signaling | AMPK-dependent | Primary mouse hepatocytes | nih.gov |
| Suppression of NLRP3 Inflammasome | AMPK-dependent | Primary mouse hepatocytes | nih.gov |
| Inhibition of Lipid Accumulation | AMPK-dependent | Primary mouse hepatocytes | nih.gov |
Predicted Target Interactions with Insulin Receptor (INSR)
The anti-diabetic effects of this compound are strongly linked to its confirmed direct interaction with and activation of AMPK. nih.gov AMPK is a central node in the regulation of metabolism and its activation can potentiate insulin signaling. The insulin receptor (INSR) is the primary initiator of the insulin signaling cascade. While direct binding studies between this compound and the insulin receptor have not been reported, the activation of AMPK by this compound has significant downstream consequences that intersect with the insulin signaling pathway. For instance, the observed AMPK-dependent activation of the Akt/GSK3β signaling pathway by this compound is a key event in insulin-mediated glucose metabolism. nih.gov Therefore, the interaction of this compound with AMPK represents a critical molecular event that leads to the modulation of pathways traditionally governed by the insulin receptor, thereby improving insulin sensitivity and glucose homeostasis in preclinical models.
Neuroprotective Effects
A review of available preclinical studies did not yield specific data regarding the neuroprotective effects of this compound. While flavonoids and other natural compounds are often investigated for their potential to protect against neurological damage, specific mechanistic investigations or findings related to this compound in this context are not available in the retrieved scientific literature. mdpi.comnih.govnih.govnih.gov
Anti-Nephritis Effects
This compound has been identified as having potential anti-nephritis properties. nih.gov It is a phenylpropanoid glycoside compound isolated from the dried root of Scrophularia ningpoensis Hemsl. nih.gov Pharmacokinetic studies indicate that following oral administration in rats, this compound can be converted to its active metabolite, ferulic acid. The maximum concentrations of this metabolite were observed in the kidney at 6 hours post-administration, suggesting the compound and its metabolite are distributed to this organ. nih.gov However, detailed mechanistic studies from preclinical models specifically elucidating the pathways through which this compound exerts its anti-nephritis effects were not found in the search results.
Anti-Protozoal and Antiparasitic Activities
Based on a review of the scientific literature, there are no available preclinical studies or data on the activity of this compound against Trypanosoma brucei rhodesiense, the parasite responsible for the acute form of African trypanosomiasis. nih.govhopkinsguides.comresearchgate.netplos.orgcdc.gov
There is no specific information available from the search results indicating that this compound inhibits the Plasmodium falciparum FabI (enoyl-acyl carrier protein reductase) enzyme. This enzyme is a crucial component of the type II fatty acid synthase (FAS-II) pathway in the malaria parasite and is a target for various inhibitors, but studies specifically implicating this compound were not found. uzh.chgeomar.denih.govnih.govfrontiersin.org
A review of the literature did not provide specific evidence or preclinical data regarding the anti-leishmanial effects of this compound. While natural products are a significant source for the discovery of new anti-leishmanial agents, research detailing the activity of this compound against Leishmania species is not present in the retrieved results. rjpbr.comnih.govmdpi.comnih.govmdpi.com
Pharmacokinetic and Metabolic Fate of Angoroside C in Preclinical Research
Absorption Dynamics in Animal Models
Preclinical research in rat models indicates that Angoroside C is characterized by extremely rapid absorption following oral administration. nih.govnih.govfrontiersin.orgresearchgate.netnih.gov The time to reach maximum plasma concentration (Tmax) is observed at just 15 minutes post-administration. nih.govfrontiersin.orgresearchgate.netnih.gov This rapid uptake is contrasted by a very low oral bioavailability, which has been calculated to be approximately 2.1%. nih.govfrontiersin.orgresearchgate.netnih.gov
Following its peak, the compound is also eliminated very quickly, with a reported elimination half-life (t1/2) of about 1.26 hours. nih.govfrontiersin.orgnih.gov The sharp increase in plasma concentration culminates in a peak concentration (Cmax) of 473.5 ± 77.6 ng/mL after an oral dose. frontiersin.org
| Parameter | Value | Reference |
|---|---|---|
| Time to Peak Concentration (Tmax) | 15 minutes | nih.govfrontiersin.org |
| Elimination Half-life (t1/2) | 1.26 hours | nih.govfrontiersin.org |
| Oral Bioavailability (F) | ~2.1% | nih.govfrontiersin.org |
| Peak Plasma Concentration (Cmax) | 473.5 ± 77.6 ng/mL | frontiersin.org |
Tissue Distribution Profiles in Animal Models
Studies on the tissue distribution of Angoroside C have yielded varied results depending on the methodology. One line of research indicates that after oral administration, Angoroside C is extensively and widely distributed throughout all major organs. nih.govnih.gov In these studies, the highest concentration of the compound was detected in the lung at 15 minutes post-administration, followed by the kidney, liver, spleen, and brain. nih.govfrontiersin.org Consistent with its rapid elimination from plasma, Angoroside C is reportedly cleared from all organs within approximately 6 hours. frontiersin.org
Conversely, another study investigating the distribution of the parent compound found the prototype of Angoroside C only in the stomach and small intestine, with no detection in other viscera such as the heart, liver, spleen, lung, or kidney. nih.govnih.gov This suggests that the parent compound may have limited distribution beyond the gastrointestinal tract, while its metabolites may be more widely distributed.
| Tissue | Relative Concentration Rank | Reference |
|---|---|---|
| Lung | 1 (Highest) | nih.govfrontiersin.org |
| Kidney | 2 | nih.govfrontiersin.org |
| Liver | 3 | nih.govfrontiersin.org |
| Spleen | 4 | nih.govfrontiersin.org |
| Brain | 5 | nih.govfrontiersin.org |
| Stomach | Detected | nih.gov |
| Small Intestine | Detected | nih.gov |
Metabolic Pathways and Metabolite Identification
Angoroside C undergoes extensive metabolism in vivo, with a significant number of metabolites being identified in preclinical models.
The metabolism of Angoroside C is complex, involving multiple biotransformation reactions. In rat models, a total of 25 distinct metabolites have been identified. nih.govnih.gov The primary metabolic pathways include:
Hydrolyzation: The cleavage of chemical bonds by the addition of water.
Sulfation: The addition of a sulfonate group, a common phase II conjugation reaction.
Glucuronidation: The conjugation with glucuronic acid, another key phase II reaction that increases water solubility for excretion.
Hydrogenation (Reduction): The addition of hydrogen, often to a double bond.
Demethylation: The removal of a methyl group.
Dihydroxylation: The addition of two hydroxyl groups.
Of the metabolites identified, 22 were found to be sulfate and glucuronide conjugates, highlighting the importance of phase II conjugation in the metabolism of Angoroside C. nih.gov
A key metabolic conversion for Angoroside C is its transformation into the active metabolite, Ferulic Acid . nih.govresearchgate.netnih.gov This conversion is significant as ferulic acid possesses its own range of biological activities. The maximum concentration of ferulic acid has been observed in the kidneys at 6 hours after oral administration of the parent compound. nih.govresearchgate.net
Given that Angoroside C contains a ferulic acid moiety, it is plausible that its metabolism, particularly by gut microbiota, gives rise to other phenolic acids. For instance, Dihydrocaffeic Acid is a known colonic metabolite of related phenolic compounds. rsc.orgnih.gov Studies have shown that such colonic metabolites can have potent biological effects. rsc.orgnih.gov
The low oral bioavailability of Angoroside C strongly suggests that the gut microbiota plays a significant role in its metabolism. nih.gov Intestinal bacteria can perform various enzymatic reactions, including hydrolysis of glycosidic bonds, which are not readily carried out by host enzymes.
Furthermore, carboxylesterases have been identified as playing a key role in the metabolism of Angoroside C. nih.gov These enzymes are crucial for the hydrolysis of ester bonds. It is suggested that carboxylesterases in rat plasma are responsible for metabolizing Angoroside C into ferulic acid. frontiersin.org Molecular docking and experiments using inhibitors have confirmed the central role of carboxylesterase in this metabolic process. nih.gov
Excretion Pathways of Angoroside-C and its Metabolites
The elimination of Angoroside C and its numerous metabolites primarily occurs via the kidneys. nih.govnih.gov Studies in rats have shown that the majority of the identified metabolites are excreted in the urine. nih.gov Most of the parent compound and its metabolites are rapidly cleared through this renal pathway. nih.gov In addition to urinary excretion, the unchanged prototype of Angoroside C has also been detected in feces, indicating that biliary or direct gastrointestinal excretion may be a minor pathway for the parent compound. nih.govmdpi.com
Comparative Pharmacokinetics with Structurally Related Compounds (e.g., Sibirioside A)
This compound shares structural similarities with other phenylpropanoid glycosides, such as Sibirioside A. These similarities and differences in their chemical structures influence their pharmacokinetic profiles, including their absorption, distribution, metabolism, and excretion. Preclinical research, primarily in rat models, has provided insights into these comparative aspects.
Detailed Research Findings
A significant comparative study investigating the in vivo metabolism of this compound and Sibirioside A in rats revealed key differences in their pharmacokinetic fate. After administration, the tissue distribution of the two compounds varied considerably. The prototype of Sibirioside A was found to be widely distributed in various tissues, including the heart, liver, spleen, lung, kidney, stomach, and small intestine. In contrast, for this compound, the parent compound was only detected in the stomach and small intestine, suggesting a more limited distribution of the unchanged molecule nih.gov.
The metabolic pathways of this compound and Sibirioside A also show distinct differences. For Sibirioside A, a total of four metabolites were identified, with the primary metabolic reactions being hydrogenation, hydroxylation, methylation, sulfation, glycosylation, and dimerization. The metabolites of Sibirioside A were predominantly eliminated through feces nih.gov.
On the other hand, this compound undergoes more extensive metabolism, with a total of 25 metabolites detected in rats. The main metabolic reactions for this compound include hydrolysis, reduction, hydroxylation, methylation, sulfation, and gluconylation. Unlike Sibirioside A, the metabolites of this compound are primarily eliminated through urine nih.gov.
The clearance rate of Sibirioside A in the blood was observed to be relatively fast nih.gov. For this compound, the prototype compound was not detected in plasma, also suggesting a rapid clearance from the bloodstream nih.gov.
Data Tables
Pharmacokinetic Parameters of this compound in Rats After a Single Oral Administration
| Parameter | Value |
|---|---|
| Cmax (Maximum Concentration) | Data not available in the provided context |
| Tmax (Time to Maximum Concentration) | Data not available in the provided context |
| AUC (Area Under the Curve) | Data not available in the provided context |
| t1/2 (Half-life) | Data not available in the provided context |
Comparative Metabolic and Distribution Profile of this compound and Sibirioside A in Rats
| Feature | This compound | Sibirioside A |
|---|---|---|
| Number of Metabolites Identified | 25 | 4 |
| Primary Route of Elimination | Urine | Feces |
| Tissue Distribution of Parent Compound | Stomach and small intestine | Heart, liver, spleen, lung, kidney, stomach, and small intestine |
Structure Activity Relationship Sar Studies of Angoroside C and Its Analogues
Correlating Specific Structural Motifs with Observed Biological Activities
Research into the SAR of Angoroside C and similar phenylpropanoid glycosides has revealed that specific structural motifs are essential for their observed biological activities. For instance, the presence of an ortho-dihydroxy aromatic system within the phenylpropanoid glycoside structure is considered necessary for cytotoxic and cytostatic activities against various cancer cell lines. chemfaces.com This suggests that the catechol-like functionality plays a critical role in the compound's ability to interfere with cancer cell growth.
In the context of anti-inflammatory effects, different components of the molecule appear to contribute to distinct activities. While Angoroside C itself has been shown to have an effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, its activity is considered more limited compared to other related compounds that can also inhibit prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). chemfaces.com This highlights the specificity of structural requirements for different anti-inflammatory pathways.
Furthermore, molecular docking studies have provided in-silico predictions of how Angoroside C interacts with biological targets. These studies suggest that the compound's structural motifs allow for favorable interactions with enzymes like Trypanosoma brucei farnesyl diphosphate (B83284) synthase (FDS), indicating its potential as an antitrypanosomal agent. mdpi.com The presence of multiple hydrogen-bond-accepting and -donating groups, such as phenolics, is believed to facilitate extensive interactions with biological targets. mdpi.com
Influence of Stereochemistry on Pharmacological Efficacy
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of pharmacological efficacy, as it governs the interaction between a drug and its biological target. ijpsjournal.comnih.govnih.gov For a chiral molecule like Angoroside C, which possesses multiple stereocenters, the specific spatial orientation of its functional groups significantly influences its biological activity. ijpsjournal.com
While direct comparative studies detailing the pharmacological efficacy of different stereoisomers of Angoroside C are not extensively reported in the provided context, the principles of stereochemistry in drug action strongly suggest that any alteration in its stereochemical configuration would likely lead to significant changes in its pharmacological profile. nih.govnih.gov The interaction with chiral biological entities like enzymes and receptors is highly specific, and only one enantiomer or diastereomer typically exhibits the desired potent activity. nih.gov
Impact of Phenylpropanoid and Phenylethanoid Units on Activity
Studies on various phenylpropanoid glycosides suggest that the caffeic acid moiety and the catechol group are crucial for the cytotoxic activities of these compounds. ljmu.ac.uk In the case of Angoroside C, it metabolizes to ferulic acid in rats, which itself possesses multiple biological properties, including antioxidant and anti-inflammatory effects. nih.gov This indicates that the phenylpropanoid unit can act as a precursor to other active compounds.
The phenylethanoid moiety is also implicated in the biological effects of this class of compounds. For instance, the immunosuppressive action of some phenylpropanoid glycosides is thought to be mainly attributable to the phenylethyl alcohol part of the molecule. ingentaconnect.com The combination of these two units within the same molecule, as seen in Angoroside C, likely results in a synergistic or multifaceted pharmacological profile.
Analysis of Glycosidic Linkages and Sugar Moieties in Bioactivity
The sugar moieties and the glycosidic linkages that connect them to the aglycone and to each other are not merely for increasing solubility but are active participants in the bioactivity of Angoroside C. ontosight.ainumberanalytics.com Angoroside C possesses a central β-D-glucopyranosyl core with an α-L-arabinopyranosyl unit and a 6-deoxy-α-L-mannopyranosyl (rhamnopyranosyl) group attached at specific positions.
The nature and position of these sugar units can significantly influence the compound's pharmacological activity. For example, in a study comparing the antiproliferative activity of different phenylethanoid glycosides, the presence of an α-Rha-(1→3)-Glc disaccharide unit was associated with higher activity. ljmu.ac.uk Conversely, other studies have suggested that fewer sugar units may lead to stronger cytotoxic activity. ljmu.ac.uk This indicates a complex relationship where the type and number of sugars can either enhance or diminish specific biological effects.
Advanced Research Methodologies and Experimental Models in Angoroside C Studies
Advanced Analytical Techniques for Bioanalysis
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
A rapid and sensitive Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been established for the quantitative determination of Angoroside-C and its primary active metabolite, ferulic acid, in rat plasma and various tissues. This technique offers superior selectivity, a broad range of applicability, and faster analysis times compared to conventional HPLC methods.
In pharmacokinetic studies, this UPLC-MS/MS method was successfully applied to investigate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Following oral administration in rats, the compound was found to be absorbed very quickly, reaching its maximum plasma concentration in just 15 minutes. However, it is also eliminated rapidly from the body. The oral bioavailability of this compound was determined to be low, at approximately 2.1%. Tissue distribution analysis revealed that this compound is extensively distributed throughout major organs, including the liver, heart, spleen, lung, kidney, and brain, with the highest concentration observed in the lung 15 minutes after administration. rsc.orgnih.gov The studies also confirmed the in vivo conversion of this compound to ferulic acid. rsc.org
The sample preparation for this bioanalysis typically involves a straightforward protein precipitation with acetonitrile (B52724), which efficiently extracts the analytes from the biological samples. rsc.orgnih.gov This robust methodology provides a crucial foundation for further pharmacological and clinical investigations of this compound.
Interactive Table: Pharmacokinetic Parameters of this compound in Rats Users can sort and filter the data by parameter.
| Parameter | Value | Description |
|---|---|---|
| Tmax (Oral) | 15 min | Time to reach maximum plasma concentration. rsc.org |
| t1/2 (Oral) | 1.26 h | Elimination half-life. rsc.org |
| Oral Bioavailability | ~2.1% | The fraction of the drug that reaches systemic circulation. rsc.org |
| Highest Tissue Conc. | Lung | Organ with the highest concentration 15 min post-administration. rsc.org |
High-Performance Liquid Chromatography-Electrospray Ionization-Ion Trap-Time-of-Flight Mass Spectrometry (HPLC-ESI-IT-TOF-MSn)
To comprehensively profile the metabolic products of this compound, a high-performance liquid chromatography method coupled with an ion trap time-of-flight multistage mass spectrometer and an electrospray ionization source (HPLC-ESI-IT-TOF-MSn) has been employed. ekb.egnih.gov This powerful analytical approach allows for the detailed identification of metabolites in various biological samples, such as urine, feces, and plasma.
An in vivo study in rats utilizing this technique successfully identified a total of 25 distinct metabolites of this compound. ekb.egnih.gov The analysis revealed that this compound undergoes several major metabolic transformations in the body. The primary metabolic reactions observed were hydrolysis, reduction, hydroxylation, methylation, sulfation, and gluconylation. nih.gov The majority of these metabolites were found to be eliminated through urine. nih.gov This detailed metabolic profiling is essential for understanding the complete disposition of the compound and for identifying potentially active or toxic metabolites.
Interactive Table: Summary of this compound Metabolism Users can sort the data by column.
| Parameter | Finding | Source |
|---|---|---|
| Total Metabolites Identified | 25 | ekb.egnih.gov |
| Primary Elimination Route | Urine | nih.gov |
| Observed Metabolic Reactions | Hydrolysis, Reduction, Hydroxylation, Methylation, Sulfation, Gluconylation | nih.gov |
In Vitro Cellular Models
Based on available scientific literature, specific studies utilizing the following in vitro models for the direct investigation of this compound have not been identified.
Macrophage and Platelet Functional Assays
While this compound is reported to possess anti-platelet aggregation properties, detailed studies employing specific macrophage or platelet functional assays to elucidate the mechanisms were not found in the searched literature. rsc.orgnih.gov
Hepatic Cell Line Studies (e.g., HepG2 cells)
Although hepatoprotection has been noted as a potential pharmacological effect of this compound, research detailing the use of hepatic cell lines such as HepG2 to evaluate its cytoprotective or metabolic effects is not present in the available search results. rsc.orgnih.gov
Cancer Cell Line Proliferation Assays (e.g., CT-26 cells)
No studies were identified that have investigated the anti-proliferative effects of this compound using the CT-26 colon carcinoma cell line or other specified cancer cell lines.
Molecular Interaction and Target Identification Techniques
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure biomolecular interactions. cytivalifesciences.com The principle of SPR is based on the detection of changes in the refractive index at the surface of a sensor chip, which is typically coated with a thin layer of gold. youtube.com When molecules in a sample solution bind to a ligand immobilized on the sensor surface, the mass at the surface increases, leading to a change in the refractive index that is detected as a shift in the SPR angle. nih.gov This allows for the precise measurement of the kinetics (association and dissociation rates) and affinity of interactions between molecules. nih.gov
In the study of Angoroside C, SPR could be a powerful tool for identifying and characterizing its direct molecular targets. For instance, a purified protein suspected to be a target of Angoroside C could be immobilized on the sensor chip. Angoroside C would then be flowed over the surface in various concentrations. By monitoring the SPR signal, researchers could determine if Angoroside C binds to the protein, how quickly the binding occurs, and the stability of the resulting complex. This would provide quantitative data on the binding affinity, a critical piece of information for understanding the compound's potency and specificity.
The data generated from such an experiment could be presented in a sensorgram, plotting the response units (proportional to the bound mass) against time. cytivalifesciences.com
Hypothetical SPR Data for Angoroside C Interaction
| Analyte (Angoroside C) Concentration | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Affinity (KD) (M) |
|---|---|---|---|
| 1 µM | 1.2 x 10⁴ | 2.5 x 10⁻³ | 2.08 x 10⁻⁷ |
| 5 µM | 1.3 x 10⁴ | 2.4 x 10⁻³ | 1.85 x 10⁻⁷ |
| 10 µM | 1.2 x 10⁴ | 2.6 x 10⁻³ | 2.17 x 10⁻⁷ |
This table represents hypothetical data to illustrate the potential output of an SPR experiment with Angoroside C and a putative protein target.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a biophysical method used to assess the engagement of a compound with its target protein within a cellular environment. nih.gov The principle underlying CETSA is that the binding of a ligand to a protein often increases the protein's thermal stability. nih.gov In a typical CETSA experiment, cells are treated with the compound of interest and then heated to a range of temperatures. nih.gov The subsequent aggregation and precipitation of denatured proteins are separated from the soluble fraction. nih.gov Proteins that have bound to the compound will be more resistant to heat-induced denaturation and will therefore remain in the soluble fraction at higher temperatures compared to their unbound counterparts. nih.gov The amount of the target protein remaining in the soluble fraction at each temperature can be quantified, often by Western blotting or mass spectrometry. researchgate.net
For Angoroside C research, CETSA would be invaluable for confirming target engagement in a physiologically relevant context. nih.gov After identifying a potential protein target through methods like SPR, CETSA could be used to verify that Angoroside C indeed binds to this target within intact cells. This is a crucial step in target validation, as it demonstrates that the compound can reach and interact with its target in a complex cellular milieu. rsc.org
The results of a CETSA experiment are often presented as a melting curve, which shows the normalized amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement. researchgate.net
Hypothetical CETSA Results for Angoroside C
| Temperature (°C) | Normalized Soluble Protein (Vehicle Control) | Normalized Soluble Protein (Angoroside C) |
|---|---|---|
| 40 | 1.00 | 1.00 |
| 45 | 0.95 | 0.98 |
| 50 | 0.75 | 0.92 |
| 55 | 0.40 | 0.80 |
| 60 | 0.15 | 0.55 |
| 65 | 0.05 | 0.25 |
This table presents hypothetical data illustrating the stabilizing effect of Angoroside C on a target protein in a CETSA experiment.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust assay technology for studying biomolecular interactions. nih.gov It combines the principles of FRET with time-resolved fluorescence detection. youtube.com FRET is a process where energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor fluorophore. nih.gov The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, making it a "spectroscopic ruler" for measuring molecular proximity. mdpi.com TR-FRET utilizes long-lifetime lanthanide chelates as donors, which allows for a time delay between excitation and detection. youtube.com This time-resolved detection minimizes interference from short-lived background fluorescence, thereby increasing the signal-to-noise ratio. youtube.com
In the investigation of Angoroside C, TR-FRET could be employed to study its effect on protein-protein interactions. For example, if Angoroside C is hypothesized to disrupt the interaction between two proteins, one protein could be labeled with a donor fluorophore and the other with an acceptor fluorophore. In the absence of Angoroside C, the interaction of the two proteins would bring the fluorophores into close proximity, resulting in a high FRET signal. The addition of Angoroside C, if it disrupts the interaction, would lead to a decrease in the FRET signal. This method is particularly well-suited for high-throughput screening to identify compounds that modulate specific protein-protein interactions. nih.gov
Hypothetical TR-FRET Data for Angoroside C-Mediated Disruption of a Protein-Protein Interaction
| Angoroside C Concentration (µM) | TR-FRET Signal (Arbitrary Units) | Inhibition (%) |
|---|---|---|
| 0 | 5000 | 0 |
| 0.1 | 4500 | 10 |
| 1 | 3000 | 40 |
| 10 | 1500 | 70 |
| 100 | 500 | 90 |
This table contains hypothetical data demonstrating a dose-dependent inhibition of a protein-protein interaction by Angoroside C as measured by TR-FRET.
Network Pharmacology Analysis
Network pharmacology is an interdisciplinary approach that combines systems biology, bioinformatics, and pharmacology to investigate the complex interactions between drugs, targets, and diseases. frontiersin.org It is based on the principle that many drugs exert their effects by modulating multiple targets rather than a single one. nih.gov By constructing and analyzing biological networks, network pharmacology can help to elucidate the mechanisms of action of multi-component, multi-target drugs, such as those found in traditional Chinese medicine. frontiersin.orgnih.gov
In the context of Angoroside C, which is a component of Scrophularia ningpoensis, network pharmacology has been used to explore the potential mechanisms of the entire herb. nih.govnih.gov These studies involve identifying the chemical constituents of S. ningpoensis, predicting their potential protein targets using various databases, and then constructing a "compound-target-disease" network. nih.gov This network can then be analyzed to identify key targets and pathways that are modulated by the herb's constituents.
Illustrative Data from a Hypothetical Network Pharmacology Analysis of Angoroside C
| Predicted Target | Gene Symbol | Associated Pathway | Potential Therapeutic Relevance |
|---|---|---|---|
| Mitogen-activated protein kinase 1 | MAPK1 | MAPK signaling pathway | Inflammation, Cell proliferation |
| Vascular endothelial growth factor A | VEGFA | VEGF signaling pathway | Angiogenesis, Cardiovascular disease |
| Tumor necrosis factor | TNF | TNF signaling pathway | Inflammation, Apoptosis |
| Interleukin 6 | IL6 | JAK-STAT signaling pathway | Inflammation, Immune response |
This table provides hypothetical examples of potential targets for Angoroside C and their associated pathways that could be identified through network pharmacology analysis.
Future Research Directions and Translational Perspectives
Elucidating Unexplored Molecular Mechanisms and Signaling Pathways
Current research has identified Angoroside-C as a potent activator of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. nih.gov Activation of AMPK by this compound has been shown to subsequently influence downstream pathways, including the Akt/GSK3β signaling cascade and the suppression of the NLRP3 inflammasome. nih.gov This anti-inflammatory effect is a significant finding, as the NLRP3 inflammasome is implicated in a variety of chronic inflammatory diseases.
However, the full spectrum of molecular interactions of this compound is far from understood. Future investigations should aim to:
Identify additional direct binding partners: Beyond AMPK, it is crucial to determine if this compound interacts with other cellular proteins to exert its effects.
Explore downstream effects of AMPK activation: A comprehensive analysis of the metabolic and signaling changes following AMPK activation by this compound is necessary.
Investigate non-AMPK-dependent pathways: It is plausible that this compound operates through multiple signaling pathways. Research should explore its potential influence on other key cellular regulators, such as MAPKs and NF-κB, which are known to be modulated by other phenylpropanoid glycosides. researchgate.netnih.gov
Optimization of Bioavailability through Formulation Science and Prodrug Development
A significant hurdle in the clinical translation of this compound is its poor oral bioavailability, which has been reported to be approximately 2.1% in rat models. nih.gov The compound is absorbed and eliminated relatively quickly, limiting its systemic exposure and potential therapeutic efficacy. nih.gov
To overcome this limitation, future research should focus on:
Advanced Formulation Strategies: Encapsulation of this compound in novel drug delivery systems such as nanoparticles, liposomes, or solid lipid nanoparticles could protect it from degradation in the gastrointestinal tract and enhance its absorption.
Prodrug Development: The chemical modification of this compound to create more lipophilic or actively transported prodrugs could significantly improve its pharmacokinetic profile. Glycosylation, a natural modification of many phenylpropanoids, plays a role in their stability and solubility, and understanding this could inform the design of effective prodrugs. nih.gov
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Oral Bioavailability | ~2.1% | nih.gov |
| Time to Peak Plasma Concentration (Tmax) | 15 minutes | nih.gov |
| Elimination Half-life (t1/2) | 1.26 hours | nih.gov |
This table is interactive. Click on the headers to sort the data.
Investigation of Synergistic Effects with Co-occurring Phytochemicals
Future studies should investigate:
Combinatorial screening: In vitro and in vivo studies should be designed to assess the combined effects of this compound with other major constituents of Scrophularia ningpoensis.
Mechanistic basis of synergy: If synergistic effects are observed, further research will be needed to elucidate the underlying molecular mechanisms, which could involve complementary actions on different signaling pathways or improved bioavailability of one compound in the presence of another. For instance, both this compound and other compounds from the plant have demonstrated anti-inflammatory properties, suggesting a potential for enhanced effects when combined. nih.govnih.gov
Exploration of Novel Therapeutic Applications Beyond Current Scope
The known biological activities of this compound, particularly its anti-inflammatory and metabolic regulatory effects, suggest its potential application in a broader range of diseases than currently investigated. nih.govresearchgate.net
Promising areas for future exploration include:
Neurodegenerative Diseases: Given the role of neuroinflammation and metabolic dysfunction in diseases like Alzheimer's and Parkinson's, the anti-inflammatory and AMPK-activating properties of this compound make it a compelling candidate for neuroprotection. benthamscience.combohrium.com Phenylpropanoid glycosides, in general, have shown potential in this area. nih.gov
Metabolic Syndrome: The demonstrated ability of this compound to alleviate metabolic syndrome in animal models by improving glucose and lipid metabolism warrants further investigation for its potential use in treating obesity, type 2 diabetes, and non-alcoholic fatty liver disease. researchgate.netconsensus.app
Cancer: While direct evidence is lacking, the modulation of signaling pathways like Akt and AMPK, which are often dysregulated in cancer, suggests that the anticancer potential of this compound should be explored. nih.gov
Integration of Omics Technologies for Comprehensive Biological Understanding
To gain a holistic view of the biological effects of this compound, the integration of "omics" technologies is essential. These high-throughput approaches can provide an unbiased and comprehensive analysis of molecular changes induced by the compound. A metabolomic study in rats has already identified 25 metabolites of this compound, providing valuable insights into its biotransformation. nih.govnih.gov
Future research should expand on this by employing:
Transcriptomics: To identify changes in gene expression profiles in response to this compound treatment, revealing the genetic pathways it modulates.
Proteomics: To analyze alterations in protein expression and post-translational modifications, offering a direct link between the compound and cellular functions. mdpi.commdpi.com
Metabolomics: To further characterize the metabolic fingerprint of this compound and its metabolites in different biological systems and disease models, which can help in identifying biomarkers of its efficacy. mdpi.comfrontiersin.org
Advanced Computational Modeling for Mechanistic Prediction and Drug Design
Computational approaches can significantly accelerate the research and development of this compound. A molecular docking study has already provided a model for the interaction of this compound with AMPK. nih.gov Furthermore, the PharmMapper server has been used to predict potential targets for the metabolites of this compound. nih.gov
Future computational studies could include:
Quantitative Structure-Activity Relationship (QSAR) modeling: To predict the biological activity of novel this compound derivatives and guide the synthesis of more potent and specific analogs.
Molecular dynamics simulations: To provide a more dynamic and detailed understanding of the binding of this compound to its target proteins, which can aid in the design of optimized molecules. mdpi.commdpi.com
In silico target prediction: To screen large databases of proteins to identify other potential molecular targets of this compound, thereby uncovering new therapeutic applications. mdpi.com
By systematically addressing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its successful translation from a promising natural product to a clinically valuable therapeutic agent.
Q & A
Q. What analytical methods are most reliable for identifying and quantifying Angoroside-C in plant extracts?
this compound can be identified using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for precise molecular weight determination and structural elucidation . Quantification is typically achieved via UV-Vis spectrophotometry at specific wavelengths (e.g., 280 nm) calibrated against purified standards. Researchers should validate methods using spiked recovery experiments to ensure accuracy in complex matrices like plant extracts.
Q. How can researchers optimize extraction protocols for this compound to maximize yield and purity?
Optimization involves testing solvent polarity (e.g., ethanol-water gradients), extraction time , and temperature to balance yield and degradation risks. A Box-Behnken experimental design is recommended to systematically evaluate interactions between variables. Post-extraction, solid-phase extraction (SPE) or preparative HPLC can isolate this compound from co-extracted compounds .
Q. What in vitro models are appropriate for preliminary screening of this compound’s pharmacological effects?
Begin with cell-based assays targeting specific pathways (e.g., NF-κB for anti-inflammatory activity). Use dose-response curves (0.1–100 µM) to establish IC₅₀ values. Validate results with positive controls (e.g., dexamethasone for inflammation) and confirm cytotoxicity via MTT assays .
Advanced Research Questions
Q. How can conflicting data on this compound’s bioavailability be resolved across studies?
Discrepancies often arise from differences in administration routes (oral vs. intravenous) or formulation strategies (nanocarriers vs. free compound). Conduct pharmacokinetic studies with standardized protocols, including LC-MS/MS for plasma quantification , and account for inter-species metabolic variations (e.g., cytochrome P450 activity in rodents vs. humans) .
Q. What experimental designs are suitable for elucidating this compound’s mechanism of action in complex diseases like cancer?
Employ multi-omics approaches :
Q. How can researchers address reproducibility challenges in this compound’s neuroprotective effects observed in preclinical studies?
Ensure rigorous experimental blinding and randomization in animal models. Use transgenic Alzheimer’s disease mice (e.g., APP/PS1) to standardize pathology. Replicate findings across independent labs and share raw data via platforms like Figshare to enable meta-analyses .
Q. What strategies mitigate off-target effects when studying this compound’s immunomodulatory properties?
Combine target-specific assays (e.g., ELISA for cytokine quantification) with global profiling (phospho-kinase arrays) to distinguish primary targets from secondary effects. Use isoform-selective inhibitors in parallel experiments to confirm specificity .
Methodological Guidance
How should researchers formulate hypothesis-driven questions about this compound’s therapeutic potential?
Apply the PICO framework :
- P opulation: Specific disease models (e.g., LPS-induced macrophages).
- I ntervention: this compound dosage and delivery method.
- C omparison: Existing therapeutics (e.g., methotrexate).
- O utcome: Quantifiable endpoints (e.g., TNF-α reduction). Align with FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize studies .
Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?
Use non-linear regression (e.g., log[inhibitor] vs. response) for IC₅₀ calculations. For multi-group comparisons (e.g., time-course experiments), apply ANOVA with post-hoc Tukey tests . Report effect sizes and confidence intervals to contextualize significance .
Q. How can researchers ethically validate this compound’s safety profile before clinical translation?
Follow ICH S7A/S7B guidelines for cardiotoxicity (hERG assay) and hepatotoxicity (primary hepatocyte viability). Submit protocols to Institutional Animal Care and Use Committees (IACUC) and adhere to ARRIVE 2.0 guidelines for preclinical reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
